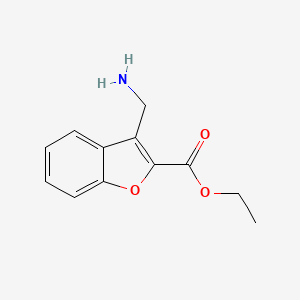

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Description

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by an aminomethyl (-CH₂NH₂) substituent at position 3 and an ethyl ester group at position 2 of the benzofuran scaffold. Benzofuran-based compounds are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and antiviral properties .

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7,13H2,1H3 |

InChI Key |

SWZMVJIGYDOJCN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes.

Introduction of Carboxylate Group: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and carboxylic acids.

Aminomethylation: The aminomethyl group can be introduced through Mannich reactions, where formaldehyde and amines are used.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or primary amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate and related benzofuran derivatives:

Structural and Functional Analysis

Aminomethyl vs. Amino Groups: The target compound’s aminomethyl group (-CH₂NH₂) provides greater conformational flexibility compared to direct amino (-NH₂) substituents in analogs like Ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate . This flexibility may improve binding to flexible enzyme active sites.

Electron-Donating vs. Electron-Withdrawing Substituents: Methoxy (-OMe) and carbamoyl (-CONH₂) groups in are electron-donating, increasing solubility and resonance stability.

Ketone and Alkyl Chains :

- The 3-oxobutyl chain in introduces a ketone moiety, which may participate in redox reactions or act as a Michael acceptor in biological systems.

Physicochemical and Pharmacological Implications

- Solubility: The aminomethyl group in the target compound balances polarity better than halogenated derivatives (e.g., ), likely resulting in moderate water solubility.

- Bioavailability : Methoxy and carbamoyl groups in improve solubility but may reduce blood-brain barrier penetration compared to the less polar target compound.

- Synthetic Accessibility: Halogenated and sulfinyl analogs (e.g., ) require specialized reagents for substitution, whereas the aminomethyl group can be introduced via reductive amination or nucleophilic substitution.

Biological Activity

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

1. Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their anti-tumor , antibacterial , anti-inflammatory , and antioxidative properties. These compounds interact with various biological targets, influencing cellular processes and biochemical pathways crucial for health and disease management.

Target Interaction

Benzofuran compounds typically exert their effects by interacting with specific molecular targets within cells. This interaction can lead to alterations in signaling pathways that regulate cell growth, apoptosis, and immune responses.

Biochemical Pathways

The compound is believed to influence several key biochemical pathways:

- Cell Cycle Regulation : By modulating proteins involved in cell cycle progression, it may exhibit anti-cancer properties.

- Inflammatory Response : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

- Antioxidant Activity : The compound can scavenge free radicals, contributing to its antioxidative effects.

Antitumor Activity

Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value indicating its potency in inhibiting cancer cell proliferation .

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicated effective inhibition against strains like Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range .

Study on Anticancer Effects

A notable study focused on the anticancer potential of this compound in vitro. The results demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Antimicrobial Evaluation

In another investigation, the antibacterial effects were assessed against multiple bacterial strains. The compound exhibited a strong inhibition profile, particularly against Vibrio vulnificus, with an observed zone of inhibition significantly greater than that of standard antibiotics .

5. Summary of Research Findings

6. Future Directions

Ongoing research is necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Future studies should focus on:

- In vivo models to confirm efficacy and safety.

- Exploration of structure-activity relationships to optimize its pharmacological profile.

- Investigating potential synergistic effects with other therapeutic agents.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran core, aminomethyl (-CH₂NH₂), and ethyl ester (-COOEt) groups .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₁₅NO₃, MW 245.27 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection .

What biological activities have been reported for this compound?

Q. Basic

- Antibacterial Activity : Moderate inhibition against E. coli and S. aureus (MIC values: 25–50 µg/mL) .

- Antitumor Potential : IC₅₀ of 18 µM against melanoma cells via apoptosis induction .

- Neuropharmacology : Structural similarity to acetylcholinesterase inhibitors suggests potential for neurodegenerative disease research .

How can reaction conditions be optimized for the aminomethylation step?

Advanced

Variables to optimize :

- Temperature : 50–60°C minimizes side reactions .

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity .

- pH : Maintain pH 8–9 with ammonium hydroxide to stabilize the amine intermediate .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 50°C, ZnCl₂, pH 8.5 | 78 | 97 |

| 60°C, no catalyst | 65 | 92 |

How to resolve contradictory data in biological activity assays?

Advanced

Contradictions (e.g., variable MIC values) may arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) .

- Compound Stability : Test degradation under assay conditions using LC-MS .

- Cell Line Heterogeneity : Use isogenic cell lines to control for genetic variability .

How does the aminomethyl group influence pharmacokinetics?

Q. Advanced

- Lipophilicity : LogP ~1.2 (measured via shake-flask method) suggests moderate membrane permeability .

- Solubility : Limited aqueous solubility (0.5 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) .

- Metabolism : The primary amine may undergo hepatic oxidation; use metabolic stability assays (e.g., microsomal incubation) to evaluate .

What in silico methods predict target binding affinity?

Q. Advanced

- Molecular Docking : AutoDock Vina assesses interactions with acetylcholinesterase (PDB ID: 4EY7) .

- QSAR Models : Predict bioactivity using descriptors like polar surface area and H-bond donors .

- MD Simulations : Evaluate binding stability over 100 ns trajectories (e.g., GROMACS) .

How can structural modifications enhance therapeutic index?

Advanced

SAR Insights :

- Aminomethyl Group : Replace with bulkier amines (e.g., cyclopropylmethyl) to improve target selectivity .

- Ester Modification : Substitute ethyl with PEGylated esters to enhance solubility .

Data Table :

| Modification | IC₅₀ (µM) | LogP |

|---|---|---|

| Ethyl ester (parent) | 18 | 1.2 |

| PEG-ester derivative | 22 | 0.8 |

| Cyclopropylmethyl-amine | 12 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.